molecular formula C20H28N4O B2705284 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide CAS No. 2249236-20-0

1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide

Numéro de catalogue B2705284
Numéro CAS: 2249236-20-0
Poids moléculaire: 340.471
Clé InChI: CWNSJOGBPHPGPN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide, also known as PAPP, is a small molecule inhibitor of pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that cleaves insulin-like growth factor-binding protein (IGFBP)-4 and -5, thereby releasing insulin-like growth factor (IGF)-I and -II, which promote cell growth and differentiation. PAPP-A is overexpressed in various cancers, and its inhibition has been shown to reduce tumor growth and metastasis.

Mécanisme D'action

1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibits the proteolytic activity of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A by binding to its catalytic domain. This prevents the cleavage of IGFBP-4 and -5, thereby reducing the availability of free IGFs. Reduced IGF signaling leads to decreased cell proliferation, migration, and invasion, as well as increased apoptosis.
Biochemical and Physiological Effects:
1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition has been shown to reduce the levels of free IGFs in serum and tissue samples from cancer patients, indicating that 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A is a major source of IGFs in these contexts. 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition also reduces the expression of genes involved in cell proliferation, migration, and invasion, as well as angiogenesis and immune evasion. These effects are accompanied by increased apoptosis and decreased tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition as a therapeutic strategy is its specificity for 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A, which minimizes off-target effects. However, 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition may also have limitations, such as the potential for resistance development and the need for combination therapy with other agents to overcome this issue.

Orientations Futures

Future research on 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide should focus on the following areas:
1. Development of more potent and selective 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibitors
2. Identification of biomarkers for patient selection and monitoring of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition therapy
3. Investigation of the role of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide-A in other diseases, such as cardiovascular disease and osteoporosis
4. Evaluation of the safety and efficacy of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition in clinical trials.

Méthodes De Synthèse

The synthesis of 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide involves the reaction of 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid with propargylamine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the corresponding amide. The resulting amide is then treated with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide, which is subsequently reduced with sodium borohydride (NaBH4) to yield the desired product.

Applications De Recherche Scientifique

1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition reduces the proliferation, migration, and invasion of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In vivo studies have demonstrated that 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition reduces tumor growth and metastasis in mouse models of breast and pancreatic cancer. Furthermore, 1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.

Propriétés

IUPAC Name

1-prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-2-11-23-12-5-18(6-13-23)20(25)22-19-7-14-24(15-8-19)16-17-3-9-21-10-4-17/h1,3-4,9-10,18-19H,5-8,11-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNSJOGBPHPGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.